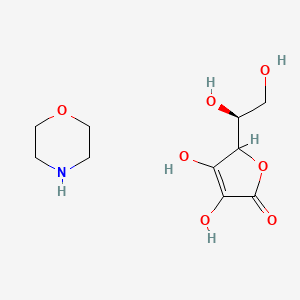
PEPTIDE AMIDASE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peptide Amidase (PAM) is an enzyme that catalyzes the hydrolysis of the C-terminal amide bond of peptides . It belongs to the amidase signature (AS) superfamily, which are hydrolytic enzymes that act on the carbon-nitrogen bonds, other than peptide bonds in linear amides . Amidases are widely distributed amongst plants, animal tissues, fungi, yeast, and are also most commonly found in bacteria .
Synthesis Analysis
Amidases have turned out to be an attractive tool in industries for the synthesis of a wide variety of carboxylic acids, hydroxamic acids, and hydrazide . They are employed in combination with nitrile hydratase for the production of commercially important organic acids through biotransformation of nitriles . Many recombinant amidases have been expressed in Escherichia coli as well as in Brevibacterium lactofermentum .Molecular Structure Analysis
The protein structures of aliphatic amidases share the typical α/β hydrolase fold (like the nitrilase superfamily) and signature amidases are evolutionarily related to aspartic proteinases . They resist denaturation at extreme pH and temperature because of their strong and compact multimeric structures .Chemical Reactions Analysis
Amidases hydrolyze a wide variety of amides (short chain aliphatic amides, mid-chain amides, arylamides, α-aminoamides, and α-hydroxyamides) and can be grouped on the basis of their catalytic site and preferred substrate . They follow a “Bi-bi Ping-Pong” mechanism reaction for amide hydrolysis and acyl transferase reactions .Physical And Chemical Properties Analysis
Amidases resist denaturation at extreme pH and temperature because of their strong and compact multimeric structures . They show broad substrate specificity and sturdy functional characteristics because of their promiscuous nature .Mécanisme D'action
Amidases contain a conserved stretch of approximately 130 amino acids known as the AS sequence. They maintain a core alpha/beta/alpha structure, where the topologies of the N- and C-terminal halves are similar . They possess a unique, highly conserved Ser-Ser-Lys catalytic triad used for amide hydrolysis .
Orientations Futures
Amidases have been used as a versatile biocatalyst in white and green chemistry . They are widely investigated by researchers due to their enantio/stereoselective properties . The role of amidases in the living world is not clearly understood and requires further investigation . The development of amidase recombinant systems, which are developed using biotechnology and enzyme engineering tools, may be instrumental in commercializing the synthesis of fine chemicals such as hydroxamic acids that have a significant pharmaceutical market .
Propriétés
Numéro CAS |
138674-18-7 |
|---|---|
Nom du produit |
PEPTIDE AMIDASE |
Formule moléculaire |
C9H11N5 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-2-cyano-N-phenyl-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B1176794.png)
